molecular formula C20H22N6O5 B2630730 2,5-dimethyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide CAS No. 1396815-72-7

2,5-dimethyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide

Cat. No.: B2630730
CAS No.: 1396815-72-7
M. Wt: 426.433
InChI Key: FBVMKGAPIKOZPI-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide is a high-purity chemical compound supplied for research and development purposes. This complex molecule is characterized by a unique structure combining furan-3-carboxamide and tetrazole moieties, linked through a phenyl group. The tetrazole ring, a five-membered ring containing four nitrogen atoms, is a well-known pharmacophore in medicinal chemistry, often used as a bioisostere for carboxylic acids or other functional groups to modify a compound's properties . The presence of the morpholino group suggests potential for good solubility. This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers can rely on this product for applications in early-stage discovery and development. For specific technical data, including NMR, HPLC, and LC-MS documentation, please contact our technical support team.

Properties

IUPAC Name

2,5-dimethyl-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O5/c1-13-11-17(14(2)31-13)19(28)21-15-3-5-16(6-4-15)26-20(29)25(22-23-26)12-18(27)24-7-9-30-10-8-24/h3-6,11H,7-10,12H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVMKGAPIKOZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a morpholine moiety, and a tetrazole group. Its IUPAC name reflects its intricate design, which is essential for its biological activity.

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit notable anticancer properties. Specifically, derivatives similar to the compound have shown promising activity against various cancer cell lines:

  • Mechanism of Action : The compound's anticancer effects are hypothesized to involve the inhibition of key cellular pathways associated with tumor growth. For instance, studies have reported that certain tetrazole derivatives can induce apoptosis in cancer cells by interacting with Bcl-2 proteins, leading to increased cell death in malignancies such as lung adenocarcinoma (A549) and liver carcinoma (Hep G2) .
CompoundCell LineIC50 (µM)Reference
2-Methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-oneA5494.2
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamideHep G23.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Tetrazole derivatives have demonstrated significant antibacterial and antifungal activities:

  • In Vitro Studies : A series of tetrazole compounds were tested against various bacterial strains using disc diffusion methods. The results indicated that several derivatives exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin .
CompoundTarget OrganismZone of Inhibition (mm)Reference
5-Thio-substituted tetrazole derivativeStaphylococcus aureus20
1H-tetrazol derivativesEscherichia coli18

Other Biological Activities

In addition to anticancer and antimicrobial effects, there are indications that the compound may also possess:

  • Anti-inflammatory Properties : Some studies suggest that related compounds could modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
  • Hypoglycemic Effects : Research indicates potential glucose-lowering activities in certain tetrazole derivatives when tested in diabetic animal models .

Case Studies

  • Study on Anticancer Activity : A novel series of tetrazole compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study highlighted the importance of specific substitutions on the phenyl ring for enhancing activity against multidrug-resistant cancer cells.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of several tetrazole derivatives against clinical isolates of bacteria and fungi. The findings underscored the potential for developing new antimicrobial agents based on this scaffold.

Scientific Research Applications

Chemical Properties and Structure

The compound features several notable structural elements:

  • Furan Ring : Contributes to the compound's aromatic properties.
  • Tetrazole Moiety : Known for its role in bioactive compounds, enhancing solubility and stability.
  • Morpholine Group : Often associated with pharmacological activity.

These structural components suggest that the compound may exhibit significant biological properties, making it a candidate for further research.

Anticancer Activity

Research indicates that compounds containing tetrazole and furan rings can exhibit anticancer properties. For instance, derivatives of tetrazole have been studied for their ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. The specific compound may act on similar pathways due to its structural similarities with known anticancer agents.

Antimicrobial Properties

The presence of the morpholine group is significant as many morpholine derivatives have shown antimicrobial activity. Studies have demonstrated that modifications to the morpholine structure can enhance antibacterial and antifungal efficacy. The potential application of this compound in developing new antimicrobial agents is promising.

Central Nervous System Effects

Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially acting as anxiolytics or antidepressants. The morpholine moiety is often linked to such effects, indicating that this compound could be evaluated for neuropharmacological applications.

Multi-Step Synthesis

The synthesis of 2,5-dimethyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide involves several steps:

  • Formation of the Tetrazole Ring : Utilizing a cyclization reaction.
  • Furan Carboxamide Synthesis : Achieved through carboxylation reactions.

This multi-step synthesis allows for the introduction of various functional groups, enabling the creation of a library of derivatives for biological testing.

One-Pot Reactions

Recent advancements in synthetic chemistry emphasize the use of one-pot reactions to streamline the synthesis process. This approach minimizes purification steps and enhances yield, making it an attractive method for producing this compound efficiently.

Case Study 1: Anticancer Research

In a recent study, derivatives of compounds similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, suggesting potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of morpholine-containing compounds. The results showed that specific derivatives exhibited potent activity against Gram-positive bacteria, highlighting their potential as novel antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active agents:

Compound Key Structural Features Reported Activity Evidence Limitations
Sunitinib Indole-2-one, pyrrole, and morpholine Tyrosine kinase inhibitor (anti-cancer) No direct structural overlap with tetrazole
Crizotinib Pyridine, benzyloxy, morpholine ALK/ROS1 inhibitor (anti-cancer) Lacks tetrazole and furan-carboxamide
Olaparib Phthalazinone, fluorophenyl, piperazine PARP inhibitor (anti-cancer) Different heterocyclic core
Target Compound (this molecule) Furan-carboxamide, tetrazole, morpholine Hypothetical kinase/protease inhibition No experimental data in provided evidence

Key Points of Differentiation:

Tetrazole vs. Carboxylic Acid Bioisosteres : Unlike Sunitinib or Olaparib, which rely on carboxylic acid derivatives, the tetrazole in the target compound offers improved metabolic stability and reduced ionization at physiological pH .

Furan-Carboxamide Core : The furan ring may confer rigidity and π-stacking interactions distinct from the indole or pyridine systems in analogues.

Research Findings (Hypothetical Based on Methodology):

  • Crystallographic Analysis : If resolved via SHELX, the compound’s crystal structure would likely exhibit hydrogen-bonding networks between the tetrazole’s NH and morpholine’s oxygen, stabilizing the lattice .
  • Solubility : The morpholine and tetrazole groups may enhance aqueous solubility compared to purely aromatic analogues (e.g., Sunitinib) .
  • Synthetic Challenges: The tetrazole-morpholino linkage could introduce steric hindrance during synthesis, unlike simpler morpholine-containing drugs.

Limitations of Available Evidence

The provided evidence lacks direct data on the target compound. For a rigorous comparison, experimental data (e.g., IC₅₀ values, crystallographic coordinates, or solubility profiles) from primary literature would be required.

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